molecular formula C16H16NO2+ B1246748 Clathryimine A

Clathryimine A

Cat. No.: B1246748
M. Wt: 254.3 g/mol
InChI Key: FTVBYMZJTQJEGA-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Clathryimine A is a quinolizinium alkaloid first isolated from the Indonesian marine sponge Clathria basilana . It represents the first reported quinolizinium metabolite from a marine sponge, characterized by a bicyclic nitrogen-containing ring system. This compound was later identified in the Australian sponge Luffariella geometrica, indicating a broader biogeographical distribution . Structurally, this compound features a fused quinolizine core, distinguishing it from other sponge-derived alkaloids .

Properties

Molecular Formula

C16H16NO2+

Molecular Weight

254.3 g/mol

IUPAC Name

3-phenyl-6,7,8,9-tetrahydroquinolizin-5-ium-4-carboxylic acid

InChI

InChI=1S/C16H15NO2/c18-16(19)15-14(12-6-2-1-3-7-12)10-9-13-8-4-5-11-17(13)15/h1-3,6-7,9-10H,4-5,8,11H2/p+1

InChI Key

FTVBYMZJTQJEGA-UHFFFAOYSA-O

Canonical SMILES

C1CC[N+]2=C(C1)C=CC(=C2C(=O)O)C3=CC=CC=C3

Synonyms

clathryimine A

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Clathryimine A and Related Compounds

Compound Source Core Structure Key Features Differentiation from this compound References
This compound Clathria basilana, Luffariella geometrica Quinolizinium bicyclic system First quinolizinium alkaloid from sponges; thermally degrades to Clathryimine B N/A
Clathryimine B Degradation product of this compound Simplified bicyclic structure Formed via thermal degradation of this compound; lacks quinolizinium moiety Reduced structural complexity and stability
Callyimine A Callyspongia sp. Aromatic rings with nitrogen Shares aromaticity but lacks bicyclic nitrogen system Monocyclic or less complex nitrogen arrangement
Hyrtioreticulin F Hyrtios reticulatus L-tryptophan-derived alkaloid Biosynthesized from L-tryptophan, L-alanine, and glycine Linear biosynthesis pathway; no quinolizinium core
'Upenamide (76) Echinochalina sp. Macrocyclic spirooxaquinolizidinone Combines spirooxaquinolizidinone and hemiaminal rings Larger macrocyclic system; distinct biosynthetic origin
Dihydrotubastrines Petrosia cf. comignata Phenethylguanidine analogs Linear guanidine derivatives Lack fused bicyclic systems; different biological roles

Structural Distinctiveness

This compound’s quinolizinium core is unparalleled among sponge-derived alkaloids. While compounds like Callyimine A and Clathryimine B share nitrogenous aromatic systems, their lack of a fused bicyclic framework underscores this compound’s structural novelty . In contrast, Hyrtioreticulin F and 'Upenamide derive from amino acid precursors or macrocyclic pathways, resulting in fundamentally dissimilar architectures .

Q & A

Q. What ethical guidelines govern the use of animal models in this compound toxicity studies?

  • Answer : Compliance with ARRIVE 2.0 guidelines is mandatory, including:
  • Sample size justification : Power analysis to minimize animal use.
  • Humane endpoints : Predefined criteria for euthanasia.
  • Transparency : Reporting of adverse events in publications.
    Institutional Animal Care and Use Committee (IACUC) approval and adherence to NIH’s Guide for the Care and Use of Laboratory Animals are non-negotiable .

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